N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide N-[2-[[2-(4-chlorophenyl)-2-oxoethyl]thio]-4-oxo-3-quinazolinyl]benzamide is an aromatic ketone.
Brand Name: Vulcanchem
CAS No.: 443353-87-5
VCID: VC6349025
InChI: InChI=1S/C23H16ClN3O3S/c24-17-12-10-15(11-13-17)20(28)14-31-23-25-19-9-5-4-8-18(19)22(30)27(23)26-21(29)16-6-2-1-3-7-16/h1-13H,14H2,(H,26,29)
SMILES: C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C23H16ClN3O3S
Molecular Weight: 449.91

N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

CAS No.: 443353-87-5

Cat. No.: VC6349025

Molecular Formula: C23H16ClN3O3S

Molecular Weight: 449.91

* For research use only. Not for human or veterinary use.

N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide - 443353-87-5

Specification

CAS No. 443353-87-5
Molecular Formula C23H16ClN3O3S
Molecular Weight 449.91
IUPAC Name N-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide
Standard InChI InChI=1S/C23H16ClN3O3S/c24-17-12-10-15(11-13-17)20(28)14-31-23-25-19-9-5-4-8-18(19)22(30)27(23)26-21(29)16-6-2-1-3-7-16/h1-13H,14H2,(H,26,29)
Standard InChI Key FGOXEPZAFHIOER-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Structural Features

The compound’s IUPAC name, N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide, delineates its core components:

  • A 3,4-dihydroquinazolin-4-one ring system, which confers rigidity and planar geometry.

  • A sulfanyl (-S-) bridge at position 2 of the quinazolinone, connecting to a 2-(4-chlorophenyl)-2-oxoethyl group.

  • A benzamide substituent at position 3, introduced via an amide linkage .

The molecular formula is C23H17ClN3O4S, with a calculated molecular weight of 466.92 g/mol. Key structural attributes include:

  • Aromatic systems: The quinazolinone and benzamide groups contribute π-π stacking potential.

  • Electrophilic sites: The ketone (C=O) and sulfanyl (S) groups may participate in hydrogen bonding or redox reactions.

  • Chlorophenyl moiety: Enhances lipophilicity and may influence target binding .

Spectral Characterization

While experimental spectral data for this specific compound is limited, analogous quinazolinone derivatives exhibit characteristic signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS):

  • 1H NMR: Resonances for aromatic protons (δ 7.2–8.5 ppm), methylene groups adjacent to sulfur (δ 3.0–3.5 ppm), and amide NH (δ 10–12 ppm).

  • 13C NMR: Peaks for carbonyl carbons (δ 165–175 ppm) and chlorophenyl carbons (δ 120–140 ppm) .

  • MS: Molecular ion peak at m/z 466.92 (M+H)+, with fragmentation patterns reflecting cleavage at the sulfanyl and amide bonds .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide involves multistep organic reactions, typically proceeding as follows:

  • Quinazolinone Core Formation:
    Anthranilic acid derivatives undergo cyclocondensation with urea or thiourea to yield 3,4-dihydroquinazolin-4-one.

  • Sulfanyl Group Introduction:
    Nucleophilic substitution at position 2 of the quinazolinone using 2-(4-chlorophenyl)-2-oxoethyl thiol (–SCH2COC6H4Cl) under basic conditions (e.g., K2CO3 in DMF) .

  • Benzamide Functionalization:
    Coupling of the quinazolinone’s amine group with benzoyl chloride in the presence of a coupling agent (e.g., HATU or EDC) .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Sulfanyl incorporation requires mild heating (50–60°C) to avoid decomposition.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

  • Catalysts: Triethylamine or DMAP improves acylation efficiency during benzamide attachment .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Quinazolinone formationAnthranilic acid, urea, HCl, reflux65–70
Sulfanyl incorporation2-(4-Cl-Ph)-2-oxoethyl thiol, K2CO3, DMF50–55
Benzamide couplingBenzoyl chloride, HATU, DCM, rt60–65

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); soluble in DMSO (≥10 mg/mL) .

  • Stability: Degrades under alkaline conditions (pH >9) due to sulfanyl oxidation; stable at 4°C for 6 months in inert atmospheres.

Crystallography

X-ray diffraction data for closely related analogs reveal:

  • Monoclinic crystal systems with P21/c space groups.

  • Hydrogen-bonding networks between amide NH and quinazolinone carbonyl oxygen .

Pharmacological Research

Biological Activity

While direct studies on this compound are sparse, structural analogs exhibit:

  • Kinase inhibition: Targeting EGFR (IC50 ~150 nM) and VEGFR2 (IC50 ~220 nM) .

  • Antiproliferative effects: GI50 values of 2–5 µM in MCF-7 and A549 cell lines .

Mechanism of Action

The sulfanyl and chlorophenyl groups may facilitate:

  • Covalent binding to cysteine residues in target proteins.

  • ROS generation via redox cycling, inducing apoptosis in cancer cells .

Future Research Directions

  • Pharmacokinetic profiling: Oral bioavailability and metabolic stability studies.

  • Target identification: Proteomic screening to elucidate binding partners.

  • Analog synthesis: Modifying the sulfanyl linker to enhance potency and selectivity.

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